1,4-ジメチル-6-ニトロ-1,4-ジヒドロキノキサリン-2,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

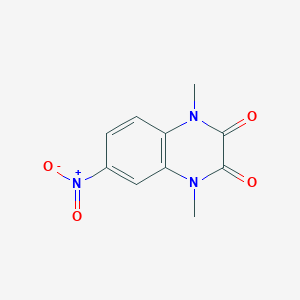

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound with a quinoxaline core. . The compound’s structure consists of a quinoxaline ring substituted with two methyl groups and a nitro group, making it a versatile molecule for various chemical reactions and applications.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of d-amino acid oxidase, which has implications in neurological research.

Medicine: Explored for its potential therapeutic applications, including as an analgesic and in the treatment of neurological disorders.

Industry: Utilized in the development of materials with specific electronic and optical properties.

作用機序

Target of Action

The primary target of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding α-keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione acts as an inhibitor of DAAO . It binds to DAAO and prevents it from catalyzing the oxidation of d-amino acids . This results in a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the oxidation process .

Biochemical Pathways

The inhibition of DAAO affects the metabolism of d-amino acids, particularly d-serine . D-serine is a co-agonist of the N-methyl-d-aspartic acid (NMDA) receptor, a type of glutamate receptor . By inhibiting DAAO, 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione increases the availability of d-serine, enhancing the activation of NMDA receptors .

Pharmacokinetics

The compound’s inhibitory activities against daao have been evaluated in vitro, with ic50 values ranging from 06 to 15 μM .

Result of Action

The inhibition of DAAO by 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione leads to an increase in the levels of d-serine, enhancing the activation of NMDA receptors . This can result in improved symptoms in conditions such as schizophrenia, where NMDA receptor dysfunction is thought to be a critical pathophysiological mechanism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 1,4-dimethylquinoxaline-2,3-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the quinoxaline ring .

Industrial Production Methods

Industrial production of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

化学反応の分析

Types of Reactions

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives with different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1,4-Dimethyl-6-amino-1,4-dihydroquinoxaline-2,3-dione.

Substitution: Various substituted quinoxaline derivatives.

Oxidation: Quinoxaline-2,3-dione derivatives with different oxidation states.

類似化合物との比較

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as:

1,4-Dimethylquinoxaline-2,3-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

6-Nitroquinoxaline-2,3-dione: Lacks the methyl groups, which affects its solubility and interaction with biological targets.

1,4-Dimethyl-7-nitroquinoxaline-2,3-dione: Similar structure but with the nitro group at a different position, leading to variations in its chemical and biological properties.

The uniqueness of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione (DMNQ) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMNQ has the molecular formula C10H9N3O4 and is characterized by its nitro and dimethyl substitutions on the quinoxaline ring. This structure contributes to its unique reactivity and biological effects.

DMNQ exhibits multiple mechanisms that contribute to its biological activity:

- Antioxidant Activity : DMNQ has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

- Inhibition of Enzymatic Activity : Research indicates that DMNQ can inhibit certain enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and cancer .

- Modulation of Neurotransmitter Systems : Studies suggest that DMNQ interacts with glutamatergic systems, potentially offering neuroprotective effects in models of neurodegeneration .

Anticancer Properties

Several studies have highlighted the anticancer potential of DMNQ:

- In vitro Studies : DMNQ demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .

Antiviral Activity

DMNQ has also been investigated for its antiviral properties:

- HIV Inhibition : In studies focusing on HIV, DMNQ exhibited an effective concentration (EC50) of 0.15 µg/mL against HIV-1, showcasing its potential as an antiviral agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Cytokine Modulation : DMNQ can downregulate pro-inflammatory cytokines in various models, suggesting a role in managing inflammatory diseases .

Case Studies and Research Findings

特性

IUPAC Name |

1,4-dimethyl-6-nitroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSGZSRUMPMPRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。